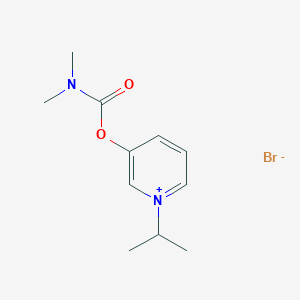
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is a quaternary ammonium compound known for its significant role in various chemical and biological applications. It is characterized by its white or almost white, crystalline, deliquescent powder form and is highly soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of advanced equipment to maintain anhydrous conditions and precise temperature control to optimize the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridine derivatives .
Scientific Research Applications
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine bromide: Similar in structure and function, used as an acetylcholinesterase inhibitor.
Neostigmine methyl sulfate: Another acetylcholinesterase inhibitor, but with different pharmacokinetic properties.
Neostigmine bromide: Similar to neostigmine methyl sulfate, but with a different counterion.
Uniqueness
3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is unique due to its specific isopropyl substitution, which imparts distinct pharmacological properties and enhances its solubility in organic solvents compared to other similar compounds .
Properties
CAS No. |
69440-43-3 |
|---|---|
Molecular Formula |
C11H17BrN2O2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
(1-propan-2-ylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(2)13-7-5-6-10(8-13)15-11(14)12(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI Key |
RBNMIQPVDBUGPG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



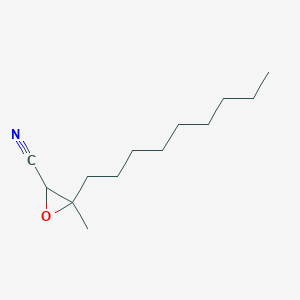
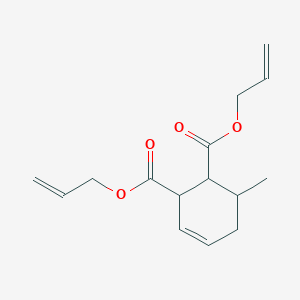
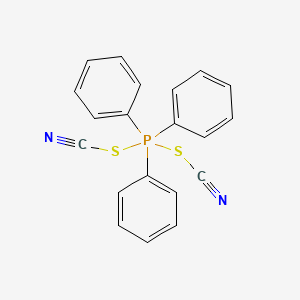
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

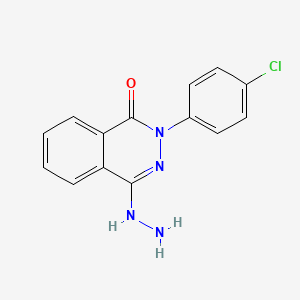
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
